molecular formula C13H12FN3O B2620756 N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415523-59-8

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2620756
CAS RN: 2415523-59-8
M. Wt: 245.257
InChI Key: UMFJEYDZTQISSL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in various types of cancers.

Mechanism of Action

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits CDK4 and CDK6 by binding to the ATP-binding site of these kinases, which prevents the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1-to-S phase transition of the cell cycle. When Rb is phosphorylated by CDK4 and CDK6, it releases the transcription factor E2F, which promotes the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK4 and CDK6, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide prevents the phosphorylation of Rb, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent antitumor activity in preclinical studies. In breast cancer cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to induce G1 cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to sensitize breast cancer cells to chemotherapy and radiation therapy. In glioblastoma cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In lung cancer cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit cell proliferation and sensitize cells to chemotherapy.

Advantages and Limitations for Lab Experiments

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potent antitumor activity and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations, including its potential toxicity and the development of resistance in some cancer cell lines.

Future Directions

There are several future directions for the research and development of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate the potential of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other targeted therapies, such as PI3K inhibitors or HER2 inhibitors, for the treatment of breast cancer. Another direction is to investigate the potential of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with immunotherapy for the treatment of various types of cancers. Additionally, further studies are needed to understand the mechanisms of resistance to N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide and to develop strategies to overcome this resistance. Finally, the development of more potent and selective CDK4/6 inhibitors may lead to improved therapeutic outcomes for cancer patients.

Synthesis Methods

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through several methods, including the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid to produce N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another method involves the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid chloride to produce N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancers, including breast cancer, lung cancer, and glioblastoma. N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting CDK4 and CDK6, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can prevent the progression of the cell cycle, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJEYDZTQISSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

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